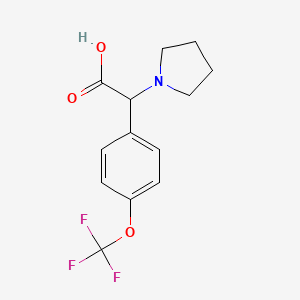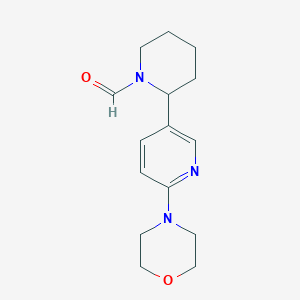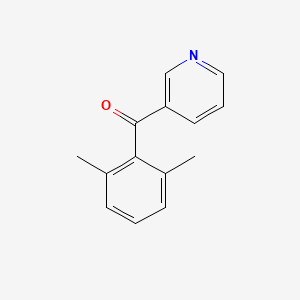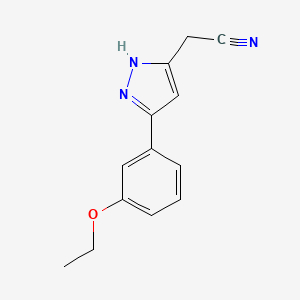
2-(Pyrrolidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(ピロリジン-1-イル)-2-(4-(トリフルオロメトキシ)フェニル)酢酸は、ピロリジン環、トリフルオロメトキシ置換フェニル基、および酢酸部分を特徴とする有機化合物です。このような構造を持つ化合物は、潜在的な生物活性のために、医薬品化学の分野でしばしば注目されています。
2. 製法
合成経路と反応条件
2-(ピロリジン-1-イル)-2-(4-(トリフルオロメトキシ)フェニル)酢酸の合成は、一般的に以下のステップを伴います。
ピロリジン環の形成: これは、適切な前駆体を酸性または塩基性条件下で環化することにより達成できます。
トリフルオロメトキシ基の導入: このステップは、触媒の存在下で、トリフルオロメトキシ含有試薬を使用することがよくあります。
フェニル基とのカップリング: フェニル基は、鈴木カップリングまたはヘック反応などのカップリング反応によって導入できます。
酢酸部分の形成: これは、カルボキシル化反応によって、または酢酸誘導体を使用することにより達成できます。
工業的製造方法
工業的製造方法は、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、上記の合成経路を最適化する可能性があります。これには、連続フローリアクター、高度な触媒、およびグリーンケミストリーの原則の使用が含まれる可能性があります。
3. 化学反応の分析
反応の種類
酸化: この化合物は、特にピロリジン環またはフェニル基で、酸化反応を起こす可能性があります。
還元: 還元反応は、酢酸部分のカルボニル基を標的にすることがあります。
置換: 置換反応は、特に他の置換基が存在する場合、フェニル環で起こる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム、三酸化クロム、過酸化水素などがあります。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: ハロゲン化試薬、求核試薬、求電子試薬が一般的に使用されます。
主な生成物
これらの反応の主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によってケトンやカルボン酸が生成される場合があり、還元によってアルコールやアルカンが生成される可能性があります。
4. 科学研究への応用
2-(ピロリジン-1-イル)-2-(4-(トリフルオロメトキシ)フェニル)酢酸は、科学研究でさまざまな用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: 酵素相互作用の研究または受容体研究におけるリガンドとしての潜在的な使用。
医学: 特に特定の生物学的経路を標的にするための創薬における可能性のある用途。
産業: 特殊化学品の製造または他の化合物の合成における中間体としての使用。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethoxy Group: This step often involves the use of trifluoromethoxy-containing reagents in the presence of a catalyst.
Coupling with Phenyl Group: The phenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the Acetic Acid Moiety: This can be achieved through carboxylation reactions or by using acetic acid derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the phenyl group.
Reduction: Reduction reactions could target the carbonyl group of the acetic acid moiety.
Substitution: Substitution reactions might occur at the phenyl ring, especially if there are other substituents present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reagents, nucleophiles, and electrophiles are commonly employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
科学的研究の応用
2-(Pyrrolidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)acetic acid may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
作用機序
2-(ピロリジン-1-イル)-2-(4-(トリフルオロメトキシ)フェニル)酢酸の作用機序は、その特定の生物学的標的に依存します。一般的に、このような化合物は、酵素、受容体、または他のタンパク質と相互作用し、結合相互作用によってその活性を調節する可能性があります。トリフルオロメトキシ基は、その電子特性により、結合親和性または選択性を高める可能性があります。
6. 類似の化合物との比較
類似の化合物
2-(ピロリジン-1-イル)-2-フェニル酢酸: トリフルオロメトキシ基がないため、生物活性は異なる可能性があります。
2-(モルホリン-4-イル)-2-(4-(トリフルオロメトキシ)フェニル)酢酸: ピロリジン環の代わりにモルホリン環を含んでいるため、その化学的および生物学的特性が変化する可能性があります。
独自性
2-(ピロリジン-1-イル)-2-(4-(トリフルオロメトキシ)フェニル)酢酸にトリフルオロメトキシ基が存在することで、脂溶性、代謝安定性、特定の生物学的標的への結合親和性などが向上するなど、ユニークな特性が付与される可能性があり、類似の化合物と区別されます。
類似化合物との比較
Similar Compounds
2-(Pyrrolidin-1-yl)-2-phenylacetic acid: Lacks the trifluoromethoxy group, which may result in different biological activity.
2-(Morpholin-4-yl)-2-(4-(trifluoromethoxy)phenyl)acetic acid: Contains a morpholine ring instead of a pyrrolidine ring, potentially altering its chemical and biological properties.
Uniqueness
The presence of the trifluoromethoxy group in 2-(Pyrrolidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)acetic acid may confer unique properties, such as increased lipophilicity, metabolic stability, and binding affinity to certain biological targets, distinguishing it from similar compounds.
特性
分子式 |
C13H14F3NO3 |
|---|---|
分子量 |
289.25 g/mol |
IUPAC名 |
2-pyrrolidin-1-yl-2-[4-(trifluoromethoxy)phenyl]acetic acid |
InChI |
InChI=1S/C13H14F3NO3/c14-13(15,16)20-10-5-3-9(4-6-10)11(12(18)19)17-7-1-2-8-17/h3-6,11H,1-2,7-8H2,(H,18,19) |
InChIキー |
FIFAJOPNEZVRCY-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C(C2=CC=C(C=C2)OC(F)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(2,5-Dichlorophenyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B11809434.png)




![2-(3,4-Dichlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11809464.png)

![5-Chloro-N-isobutylbenzo[d]isoxazol-3-amine](/img/structure/B11809478.png)

![6,7-Dihydro-5H-imidazo[1,5-a]imidazol-5-one](/img/structure/B11809499.png)
